4'-Chloro-3'-ethylbutyrophenone
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Overview
Description
4’-Chloro-3’-ethylbutyrophenone is an organic compound belonging to the class of phenones It is characterized by the presence of a chloro group at the 4’ position and an ethyl group at the 3’ position on the butyrophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-3’-ethylbutyrophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-chlorobutyryl chloride with ethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the production of 4’-Chloro-3’-ethylbutyrophenone can be optimized by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4’-Chloro-3’-ethylbutyrophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Major Products Formed:
Oxidation: 4’-Chloro-3’-ethylbenzoic acid.
Reduction: 4’-Chloro-3’-ethylbutanol.
Substitution: 4’-Amino-3’-ethylbutyrophenone or 4’-Thio-3’-ethylbutyrophenone.
Scientific Research Applications
4’-Chloro-3’-ethylbutyrophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 4’-Chloro-3’-ethylbutyrophenone involves its interaction with specific molecular targets. The chloro and ethyl groups on the phenone backbone influence its reactivity and binding affinity to various enzymes and receptors. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
4’-Chloro-3’-ethylbutyrophenone can be compared with other similar compounds, such as:
4’-Chloro-3’-methylbutyrophenone: Similar structure but with a methyl group instead of an ethyl group.
4’-Chloro-3’-ethylacetophenone: Similar structure but with an acetophenone backbone instead of butyrophenone.
Uniqueness: The presence of both chloro and ethyl groups on the butyrophenone backbone makes 4’-Chloro-3’-ethylbutyrophenone unique in terms of its chemical reactivity and potential applications. The specific positioning of these groups can significantly influence its physical and chemical properties, making it distinct from other related compounds.
Properties
IUPAC Name |
1-(4-chloro-3-ethylphenyl)butan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c1-3-5-12(14)10-6-7-11(13)9(4-2)8-10/h6-8H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWFEKSBPGYONM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1)Cl)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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